

"4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" solubility data

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Compound of Interest

Compound Name:	4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
CAS No.:	40833-68-9
Cat. No.:	B1350243

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An In-Depth Technical Guide to the Solubility Profile of **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine**

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of the compound **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine**. Recognizing the current scarcity of publicly available, empirical solubility data for this specific molecule, this document serves as a practical manual for researchers, chemists, and drug development professionals. It outlines predictive methodologies based on physicochemical properties, details established experimental protocols for solubility determination, and offers insights into the rationale behind these experimental designs. The guide is structured to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental physicochemical parameter that governs the behavior of a compound in a variety of applications. In the pharmaceutical sciences, aqueous solubility is a key determinant of a drug's bioavailability and therapeutic effectiveness. For process chemists, understanding solubility in various organic solvents is essential for optimizing reaction conditions, purification strategies, and crystallization processes.

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a sulfonylmorpholine derivative. While specific applications are not widely documented in peer-reviewed literature, its structural motifs—a substituted phenylsulfonyl group and a morpholine ring—are common in medicinal chemistry and agrochemical research. Given the limited publicly available data on this compound, this guide provides the necessary theoretical and practical framework to determine its solubility profile.

Predictive Approaches to Solubility Assessment

In the absence of empirical data, computational models provide a valuable first approximation of a compound's solubility. These *in silico* methods leverage the chemical structure of the molecule to predict its physicochemical properties.

LogP and its Correlation to Solubility

The partition coefficient (LogP), which describes the ratio of a compound's concentration in a mixture of two immiscible phases (typically octanol and water) at equilibrium, is a widely used indicator of its lipophilicity. A higher LogP value generally correlates with lower aqueous solubility. Several online tools can be used to predict the LogP of **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine**.

Table 1: Predicted Physicochemical Properties of **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine**

Parameter	Predicted Value	Significance
Molecular Weight	322.75 g/mol	Influences diffusion and dissolution rate.
cLogP	2.5 - 3.5	Suggests moderate lipophilicity and likely low aqueous solubility.
Topological Polar Surface Area (TPSA)	84.9 Å ²	Can influence membrane permeability and solubility.

Note: Predicted values are aggregated from various computational algorithms and should be confirmed experimentally.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.

The Shake-Flask Method (OECD Guideline 105)

This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in the filtered supernatant.

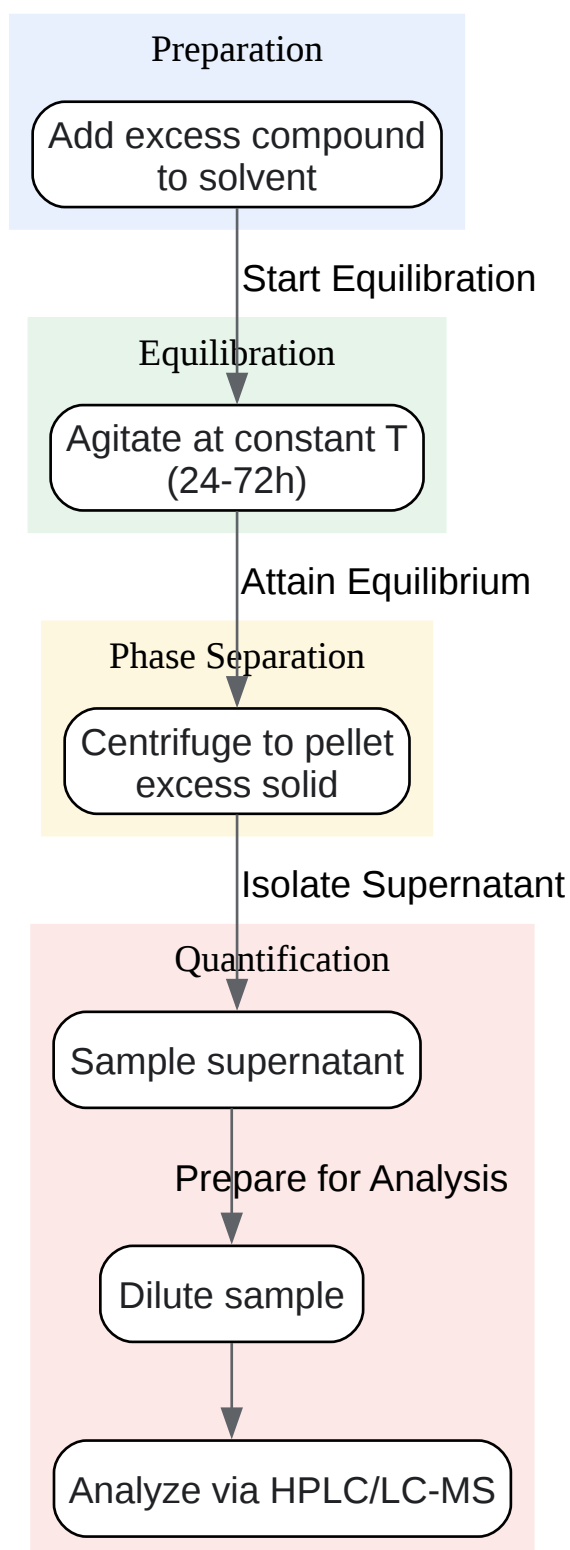
Experimental Protocol:

- Preparation: Add an excess amount of **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine** to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

- **Phase Separation:** Allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- **Sampling and Dilution:** Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in $\mu\text{g/mL}$ or μM .

Diagram 1: Shake-Flask Solubility Workflow



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Caption: Workflow for thermodynamic solubility determination.

High-Throughput Screening of Kinetic Solubility

In early-stage drug discovery, kinetic solubility assays are often employed to rapidly screen a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

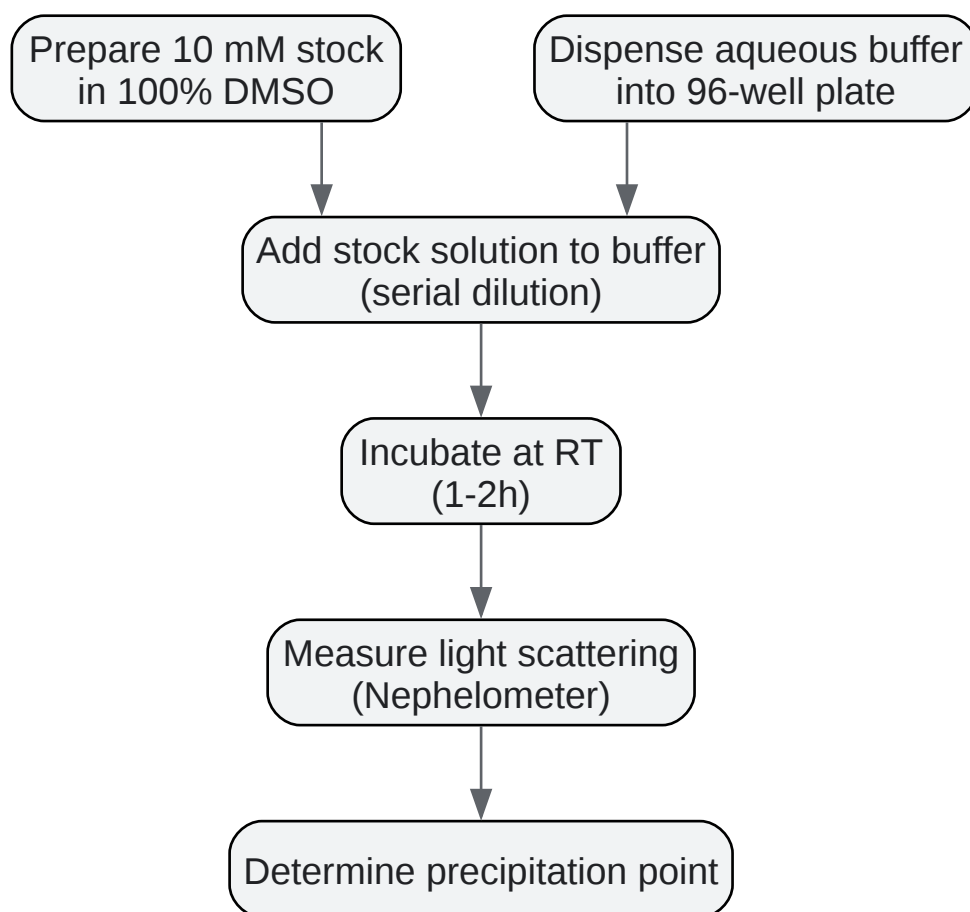
Nephelometric Solubility Assay

Nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution. It is a common and rapid method for assessing kinetic solubility in a multi-well plate format.

Experimental Protocol:

- **Stock Solution:** Prepare a high-concentration stock solution of **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine** in 100% DMSO (e.g., 10 mM).
- **Plate Preparation:** In a 96-well plate, add the aqueous buffer (e.g., PBS pH 7.4) to a series of wells.
- **Compound Addition:** Using a liquid handler, add small volumes of the DMSO stock solution to the aqueous buffer to create a serial dilution. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- **Incubation:** Incubate the plate at room temperature for a short period (e.g., 1-2 hours).
- **Measurement:** Read the plate on a nephelometer to measure the light scattering in each well.
- **Data Analysis:** The kinetic solubility is defined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the baseline.

Diagram 2: Kinetic Solubility Assay Workflow



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Caption: High-throughput kinetic solubility determination.

Conclusion and Best Practices

Determining the solubility of **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine** requires a systematic approach, beginning with computational predictions to guide experimental design. For definitive data, the shake-flask method is recommended for thermodynamic solubility, which is crucial for late-stage development and regulatory filings. For earlier screening purposes, kinetic assays like nephelometry offer a rapid assessment of a compound's dissolution behavior. It is imperative that all experimental parameters, including solvent composition, pH, temperature, and equilibration time, are meticulously controlled and reported to ensure data reproducibility and comparability.

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